molecular formula C8H6N2OS B1269115 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-31-0

1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1269115
CAS No.: 383136-31-0
M. Wt: 178.21 g/mol
InChI Key: MJMPLOXIKWGERX-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2OS and its molecular weight is 178.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study by Hamed et al. (2020) focuses on synthesizing heteroaryl pyrazole derivatives, including compounds related to 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde, which were then reacted with chitosan to form Schiff bases. These bases exhibited significant antimicrobial activity against various bacteria and fungi, highlighting the potential of such compounds in antimicrobial applications (Hamed et al., 2020).

Fluorescent Properties

Trofimov et al. (2009) synthesized 1-vinylpyrrole-benzimidazole ensembles using 1-vinyl-1H-pyrrole-2-carbaldehydes. These synthesized compounds displayed intense fluorescence, particularly in the blue region. This indicates the potential use of these compounds in fluorescence-based applications, such as imaging and sensing technologies (Trofimov et al., 2009).

Melanogenesis Inhibition

Kikuchi et al. (2015) identified compounds from watermelon seeds, including pyrazole-alkaloids with a pyrrole ring, which showed inhibitory activity on melanogenesis without significant cytotoxicity. This suggests a potential application in skin care or treatment of pigmentation disorders (Kikuchi et al., 2015).

Synthesis of Heterocyclic Compounds

A study by Guesdon et al. (2001) on the synthesis of 1,3,4-oxadiazaheterocycles starting from 2-(pyrrol-1'-yl)phthalimide, which is closely related to the structure of interest, emphasizes the versatility of such compounds in synthesizing a variety of heterocyclic structures. This has implications in the development of new materials and pharmaceuticals (Guesdon et al., 2001).

Anti-Inflammatory and Analgesic Activities

Research by Abdel-Wahab et al. (2012) on pyrazole-based heterocycles, which share structural similarities with this compound, demonstrated significant analgesic and anti-inflammatory activities. This suggests potential pharmaceutical applications in pain management and inflammation control (Abdel-Wahab et al., 2012).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, such as activating or inhibiting biochemical pathways, stimulating or blocking receptors . The exact mode of action would depend on the specific target and the structural features of the compound.

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, including antimicrobial, antiviral, antitumor, and antidepressant pathways . The exact pathways affected would depend on the specific target and the structural features of the compound.

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures . The impact on bioavailability would depend on factors such as solubility, stability, and metabolic transformations.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antitumor, and antidepressant effects . The specific effects would depend on the exact mode of action and the biochemical pathways influenced.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Biochemical Analysis

Biochemical Properties

1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics . Additionally, it has been found to inhibit certain proteases, thereby affecting protein degradation pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases involved in cell signaling, leading to altered phosphorylation states of key signaling proteins . Furthermore, it has been reported to affect the expression of genes related to apoptosis and cell cycle regulation, thereby influencing cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . This compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. This compound has demonstrated stability under various conditions, although it may undergo degradation over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and safety of this compound.

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-6-7-2-1-4-10(7)8-9-3-5-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMPLOXIKWGERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343662
Record name 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383136-31-0
Record name 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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